N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a benzofuran moiety with a hydroxypropyl group and an acetamide linked to a phenyl ring substituted with an isopropylsulfonyl group. The presence of these functional groups suggests potential biological activity and reactivity, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor such as 2-hydroxybenzaldehyde, the benzofuran ring can be constructed through cyclization reactions.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzofuran ring, often through an alkylation reaction using reagents like epoxides or halohydrins.
Acetamide Formation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Phenyl Ring Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary amines from the acetamide group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Pharmacology: Studied for its interaction with biological targets such as enzymes or receptors, which could lead to the development of new drugs.
Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biology: Used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Receptors: Binding to receptors in the nervous system, potentially modulating pain or other neurological responses.
Pathways: Interference with cellular signaling pathways, which could affect cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methylsulfonyl)phenyl)acetamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-ethylsulfonyl)phenyl)acetamide
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and reactivity profiles compared to its analogs. The isopropylsulfonyl group, in particular, may influence its pharmacokinetic properties and interaction with biological targets differently than other sulfonyl substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-15(2)29(26,27)18-10-8-16(9-11-18)12-21(24)23-14-22(3,25)20-13-17-6-4-5-7-19(17)28-20/h4-11,13,15,25H,12,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQWCYUFCFVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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